Tanshinlactone

Breast Cancer Estrogen Receptor Selective Cytotoxicity

Standard tanshinones lack the structural motifs required for breast cancer specificity. Neo-tanshinlactone (NTL) features a unique methylated furan D-ring and C-4 substitution critical for anti-cancer activity. - **Target**: Selective ERα and HER2+ inhibitor; 10x greater potency & 20x greater selectivity vs. tamoxifen. - **Utility**: Validated chemical probe for ESR1 mRNA down-regulation & endocrine resistance combination therapy. - **Supply**: Packaged for medicinal chemistry campaigns; in vivo efficacy data (ZR-75-1 xenograft) supports pharmacology use.

Molecular Formula C17H12O3
Molecular Weight 264.27 g/mol
Cat. No. B15568770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanshinlactone
Molecular FormulaC17H12O3
Molecular Weight264.27 g/mol
Structural Identifiers
InChIInChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-14(12)17(18)20-15-10(2)8-19-16(13)15/h3-8H,1-2H3
InChIKeyVDYMGLBSIBHGCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neo-Tanshinlactone Potency and ER+ Selectivity


Neo-tanshinlactone (Tanshinlactone) is a seco-abietane diterpenoid lactone first isolated from Salvia miltiorrhiza Bunge (Danshen) and characterized as a potent and selective in vitro anti-breast cancer agent [1]. It demonstrates significant inhibition against both estrogen receptor-positive (ER+) and HER2-overexpressing breast cancer cell lines, with a distinct selectivity profile compared to normal breast tissue-derived cells [2]. The compound serves as a privileged scaffold for structure-activity relationship (SAR) studies aimed at developing clinical candidates for breast cancer therapy [3].

Scaffold Natural seco-abietanoid isolated from Salvia miltiorrhiza
Selectivity ER+/HER2+ cell-line selectivity context
Differentiation Furan D-ring scaffold distinct from broader tanshinone class

Neo-Tanshinlactone Irreplaceability in Breast Cancer Research


Neo-tanshinlactone cannot be substituted with generic tanshinones (e.g., tanshinone IIA, cryptotanshinone) or other seco-abietane diterpenoids due to its unique structural features—specifically the methylated furan ring D and C-4 substituent on ring A—which confer a distinct selectivity profile against breast cancer cell lines [1]. While other tanshinones exhibit broad cytotoxicity or different target profiles, neo-tanshinlactone demonstrates marked selectivity for ER+ and HER2+ breast cancer cells over ER-negative and normal cell lines, a property not observed in structurally related compounds [2]. Substitution without consideration of this SAR would compromise the specific anti-breast cancer activity required for targeted research applications.

Target: Neo-Tanshinlactone — Substitute risk: Broader tanshinones (e.g., Tanshinone IIA)
1 Methylated furan D-ring and C-4 position absent in other tanshinones — selectivity profile may not transfer
2 CYP inhibition profiles of other tanshinones do not predict anti-proliferative selectivity context
3 Broader tanshinone scaffolds lack ER+-specific structural determinants

Neo-Tanshinlactone Comparative Efficacy Evidence


Superior Potency and Selectivity vs Tamoxifen in ER+ Cells

Neo-tanshinlactone exhibits superior potency and selectivity compared to the standard-of-care selective estrogen receptor modulator (SERM) tamoxifen citrate. In direct head-to-head in vitro evaluation, neo-tanshinlactone was 10-fold more potent and 20-fold more selective against estrogen receptor-positive (ER+) human breast cancer cell lines [1]. This differential activity establishes neo-tanshinlactone as a mechanistically distinct lead compound with potential advantages over tamoxifen in targeted anti-breast cancer research applications.

ER+ Potency vs Tamoxifen
Head-to-head
ED50 0.3–0.6 µg/mL (MCF-7, ZR-75-1)
vs tamoxifen citrate: reported 10× lower potency, 20× lower selectivity
Reported higher response context in ER+ cell models
Cell proliferation assay; ER+ human breast cancer lines
Breast Cancer Estrogen Receptor Selective Cytotoxicity

Subtype-Selective Activity: ER+/HER2+ vs ER- Cells

Structure-activity relationship (SAR) optimization of the neo-tanshinlactone scaffold has yielded analogue 24 with significantly improved potency. In direct comparative studies, compound 24 was 2- to 3-fold more potent than the parent neo-tanshinlactone (1) against SK-BR-3 (HER2-overexpressing) and ZR-75-1 (ER+) breast cancer cell lines [1]. This quantifiable improvement demonstrates the value of the neo-tanshinlactone scaffold for generating higher-potency derivatives through rational medicinal chemistry approaches.

Subtype Selectivity Profile
Head-to-head
IC50 0.5–0.68 µM (ER+/HER2+) vs >20 µM (ER−)
vs Analog 1J: 11.98–62.91 nM across subtypes (broader activity)
Selective ER+/HER2+ cell-model response context
>29-fold selectivity window reported; SRB assay, 72 h
SAR Optimization Lead Development HER2+ Breast Cancer

Analog Compound 24: Improved Potency Over Parent Compound

Neo-tanshinlactone demonstrates pronounced selectivity for specific breast cancer subtypes. The IC50 values against MCF7 (ER+) and SK-BR-3 (HER2++) cells are 0.68 μM and 0.5 μM, respectively, while the IC50 against MDA-MB-231 (ER-) and LNCaP (androgen-dependent prostate cancer) cells exceeds 20 μM [1]. This represents a selectivity window greater than 40-fold (20 μM / 0.5 μM = 40×) between HER2+ breast cancer cells and non-target cell lines, a differential not observed with most tanshinone analogs.

Analog Potency Gain
Head-to-head
2–3× fold increase in potency
Compound 24 vs parent neo-tanshinlactone
Supports assay-response comparison for analog selection
SAR context: furan D-ring and C-4 modifications
Cancer Cell Selectivity ER+ Breast Cancer HER2+ Breast Cancer

Analogue 2: In Vivo Efficacy in ZR-75-1 Xenograft

SAR optimization of the neo-tanshinlactone scaffold enables fine-tuning of breast cancer subtype selectivity. Analogue 21 exhibits a remarkable 23-fold higher activity against the ZR-75-1 (ER+) breast cancer cell line compared to the MCF-7 (ER+) cell line [1]. This differential activity across two ER+ cell lines indicates that neo-tanshinlactone derivatives can achieve nuanced selectivity profiles beyond simple ER-status discrimination, enabling researchers to probe heterogeneity within ER+ breast cancer models.

In Vivo Model Context
Class-level
Reported ZR-75-1 xenograft response
Analogue 2: selective activity; PC-3 and MDA-MB-231 xenografts inactive
Reported in vivo model-response endpoint context
Analogue data; class-level inference — review for parent compound
Subtype Selectivity SAR Breast Cancer

Analogue 2 Demonstrates In Vivo Efficacy with ZR-75-1 Xenograft Tumor Selectivity

Neo-tanshinlactone analogue 2 demonstrates in vivo anti-breast cancer activity with tumor-type selectivity. In xenograft models, compound 2 showed potent tumor growth inhibition against ZR-75-1 (ER+) breast cancer xenografts but exhibited no significant activity against PC-3 (prostate) or MDA-MB-231 (ER- breast) xenografts [1]. This in vivo selectivity mirrors the in vitro selectivity profile and validates the translational potential of neo-tanshinlactone derivatives for ER+ breast cancer without cross-reactivity against other tumor types.

In Vivo Efficacy Xenograft Tumor Selectivity

Neo-Tanshinlactone Defined Research Applications


Probing ER+ Signaling and Overcoming Tamoxifen Resistance

Utilize neo-tanshinlactone's >40-fold selectivity (IC50 0.5-0.68 μM vs. >20 μM in ER-/normal cells) to dissect ERα and HER2 signaling pathways without confounding cytotoxicity in control cell lines. Its transcriptional down-regulation of ESR1 mRNA provides a mechanistically distinct tool for studying estrogen receptor biology [1].

Scaffold Optimization for Potent Anti-Breast Cancer Agents

Employ the neo-tanshinlactone scaffold as a validated starting point for potency optimization, leveraging demonstrated improvements such as analogue 24's 2- to 3-fold enhanced potency and analogue 21's 23-fold ZR-75-1/MCF-7 selectivity to guide rational design of next-generation anti-breast cancer candidates [2].

In Vivo Validation of ER+ Breast Cancer Models

Select neo-tanshinlactone analogue 2 for in vivo studies based on its demonstrated tumor-type selectivity in ZR-75-1 xenografts, with no activity against PC-3 or MDA-MB-231 xenografts, minimizing off-target effects in preclinical efficacy testing [3].

Combination Studies with Tamoxifen to Assess Synergistic ER+ Targeting

Investigate the synergistic effect of neo-tanshinlactone with tamoxifen on ER+ MCF7 cell growth, as demonstrated by transcriptional down-regulation of ESR1 mRNA and enhanced anti-proliferative activity when combined, providing a rationale for combination therapy strategies [4].

Application
Selection Property
Validation Focus
ER+ signaling pathway studies
ERα transcriptional regulation context
ESR1 mRNA endpoint monitoring; tamoxifen-combination study context
Scaffold optimization studies
Furan D-ring and C-4 SAR review
Cell-line potency comparison across analogs
In vivo ER+ model-response studies
Xenograft model-response context
ER+ tumor model endpoint review; ER− model selectivity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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